3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one
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Overview
Description
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a complex structure with a phenylsulfanyl group and a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(phenylsulfanyl)aniline with 1-phenylbut-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The chloro-substituted aniline moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(phenylsulfanyl)aniline: Shares the phenylsulfanyl and chloro-substituted aniline moieties but lacks the but-2-en-1-one structure.
2-[3,4-Dichloro(phenylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide: Contains similar functional groups but differs in overall structure and properties.
Uniqueness
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
919083-50-4 |
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Molecular Formula |
C22H18ClNOS |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-(4-chloro-2-phenylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H18ClNOS/c1-16(14-21(25)17-8-4-2-5-9-17)24-20-13-12-18(23)15-22(20)26-19-10-6-3-7-11-19/h2-15,24H,1H3 |
InChI Key |
LMDRDTZELJFFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
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